molecular formula C3H9NO B12059918 (R)-2-Aminopropan-1-ol-13C3

(R)-2-Aminopropan-1-ol-13C3

Cat. No.: B12059918
M. Wt: 78.088 g/mol
InChI Key: BKMMTJMQCTUHRP-NOJZMAGESA-N
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Description

®-2-Aminopropan-1-ol-13C3 is a chiral amino alcohol compound that contains three carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which makes it useful in tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminopropan-1-ol-13C3 typically involves the use of isotopically labeled precursors. One common method is the reduction of ®-2-Nitropropane-1-ol-13C3 using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.

Industrial Production Methods

Industrial production of ®-2-Aminopropan-1-ol-13C3 may involve large-scale synthesis using similar reduction methods but with optimized reaction conditions for higher yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired isotopically labeled compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminopropan-1-ol-13C3 undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form primary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ®-2-Aminopropanal-13C3 or ®-2-Aminopropanone-13C3.

    Reduction: Formation of ®-1-Aminopropan-1-ol-13C3.

    Substitution: Formation of ®-2-Chloropropan-1-ol-13C3.

Scientific Research Applications

®-2-Aminopropan-1-ol-13C3 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and in studying reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopically labeled compounds in biological systems.

    Medicine: Utilized in the development of isotopically labeled pharmaceuticals for studying drug metabolism and pharmacokinetics.

    Industry: Applied in the production of specialty chemicals and in the development of new materials with specific isotopic labeling.

Mechanism of Action

The mechanism of action of ®-2-Aminopropan-1-ol-13C3 involves its interaction with various molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The isotopic labeling allows for detailed studies of its metabolic pathways and the identification of specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Aminopropan-1-ol
  • (S)-2-Aminopropan-1-ol
  • ®-2-Aminobutan-1-ol

Uniqueness

®-2-Aminopropan-1-ol-13C3 is unique due to its isotopic labeling with carbon-13, which distinguishes it from other similar compounds. This labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research applications.

Properties

Molecular Formula

C3H9NO

Molecular Weight

78.088 g/mol

IUPAC Name

(2R)-2-amino(1,2,3-13C3)propan-1-ol

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1/i1+1,2+1,3+1

InChI Key

BKMMTJMQCTUHRP-NOJZMAGESA-N

Isomeric SMILES

[13CH3][13C@H]([13CH2]O)N

Canonical SMILES

CC(CO)N

Origin of Product

United States

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